![molecular formula C20H20N4O B2503127 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1421523-99-0](/img/structure/B2503127.png)
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone is a derivative of pyrrole, a five-membered aromatic heterocycle. The structure of the compound suggests that it may have interesting biological activities due to the presence of the pyrrole and phenylpiperazine moieties, which are often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of other related compounds, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, has been achieved, which suggests that the synthesis of the target compound could involve the coupling of arylmethyl pyrazole with arylpiperazine under suitable reaction conditions .
Molecular Structure Analysis
The molecular structure of the compound includes a pyrrole ring, which is known for its electron-rich nature and involvement in pi-stacking interactions, and a phenylpiperazine moiety, which is a common feature in molecules with central nervous system activity. The presence of these functional groups indicates that the compound may interact with biological targets through various non-covalent interactions .
Chemical Reactions Analysis
While specific reactions of this compound are not detailed in the provided papers, the chemical reactivity of pyrrole derivatives typically includes electrophilic substitution at the 2- and 5-positions of the pyrrole ring. The phenylpiperazine moiety could also undergo nucleophilic substitution reactions, depending on the substituents present on the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of aromatic rings and a potential for hydrogen bonding through the nitrogen atoms in the pyrrole and piperazine rings. The compound's melting point, boiling point, and stability would depend on the specific substituents and their electronic and steric effects .
Relevant Case Studies
A related compound, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, was synthesized as a bioisostere of an aldose reductase inhibitor and showed significant in vitro activity, suggesting that the compound may also have potential as a lead structure for the development of new inhibitors with therapeutic applications . This case study demonstrates the relevance of pyrrole derivatives in medicinal chemistry and their potential for drug development.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Research on related compounds involves synthesizing boric acid ester intermediates with benzene rings, confirming their structures through spectroscopy and crystallography, and analyzing their molecular structures and physicochemical properties using Density Functional Theory (DFT). This approach provides insight into the synthetic routes and structural characteristics of similar chemical entities (P. Huang et al., 2021).
Molecular Structure Optimization : The conformational analysis of synthesized compounds, achieved through single crystal X-ray diffraction and DFT calculations, reveals that the molecular structures optimized by DFT are consistent with the crystal structures. This research underscores the reliability of DFT in predicting the molecular structure of newly synthesized compounds (P. Huang et al., 2021).
Potential Biological Applications
Antimicrobial Activity : A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones reveals that these compounds exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Synthesis of Pyrrolidines : The stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions opens avenues for creating enantiomerically pure compounds, which could have implications in medicinal chemistry and drug development (Guillermo A Oliveira Udry et al., 2014).
One-Pot Synthesis Approaches : Efficient one-pot synthetic procedures for pyrrole derivatives, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, highlight the economic and practical aspects of synthesizing related compounds. These methods contribute to the field of heterocyclic chemistry by providing simpler routes for complex molecules (R. Kaur et al., 2018).
Mechanism of Action
Target of action
The compound contains a pyrrole and a piperazine moiety. Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Piperazine derivatives have been reported to exhibit a wide range of biological activities, including acting on the central nervous system (CNS) and showing anti-inflammatory and antimicrobial effects .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Given the structural features of the compound, it could potentially influence pathways related to neurotransmission, inflammation, or microbial growth .
Result of action
The result of the compound’s action would depend on its specific biological target and the downstream effects of this interaction. This could range from modulation of neurotransmission in the CNS to anti-inflammatory or antimicrobial effects .
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFIYTZWLRXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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